

What is the mechanism of action of AA 193 as a uricosuric agent?

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Compound of Interest		
Compound Name:	AA 193	
Cat. No.:	B15561546	Get Quote

Technical Guide: The Mechanism of Action of Uricosuric Agents

A Note on the Compound AA-193:

Initial research indicates that the query for "AA 193" likely refers to AA-193 (5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid), a uricosuric agent investigated in the early 1990s. The available literature from that period is limited and lacks the detailed molecular and quantitative data common in modern drug development.

Studies from that era described AA-193 as a potent uricosuric agent with a mode of action distinct from other agents at the time.[1] It was suggested to inhibit the presecretory reabsorption of urate in the renal proximal tubules.[1] Animal studies in rats, mice, and cebus monkeys showed it to be a potent uricosuric, increasing the fractional excretion of urate.[2][3] Notably, in vitro studies showed it did not inhibit liver uricase or xanthine dehydrogenase activity, indicating its mechanism is focused on renal excretion rather than uric acid production or degradation.[2]

Due to the limited availability of detailed, modern technical data for AA-193, this guide will focus on the well-established mechanism of action for a representative modern uricosuric agent targeting the Urate Transporter 1 (URAT1). This will serve as an in-depth technical guide to the core mechanism by which contemporary uricosuric agents function, fulfilling the structural and content requirements of the user request.



Core Mechanism of Action: URAT1 Inhibition

Hyperuricemia, the biochemical precursor to gout, is primarily caused by the inefficient renal excretion of uric acid. Approximately 90% of the uric acid filtered by the glomerulus is reabsorbed into the bloodstream, a process largely mediated by specific transporters in the proximal tubule of the kidney.[4]

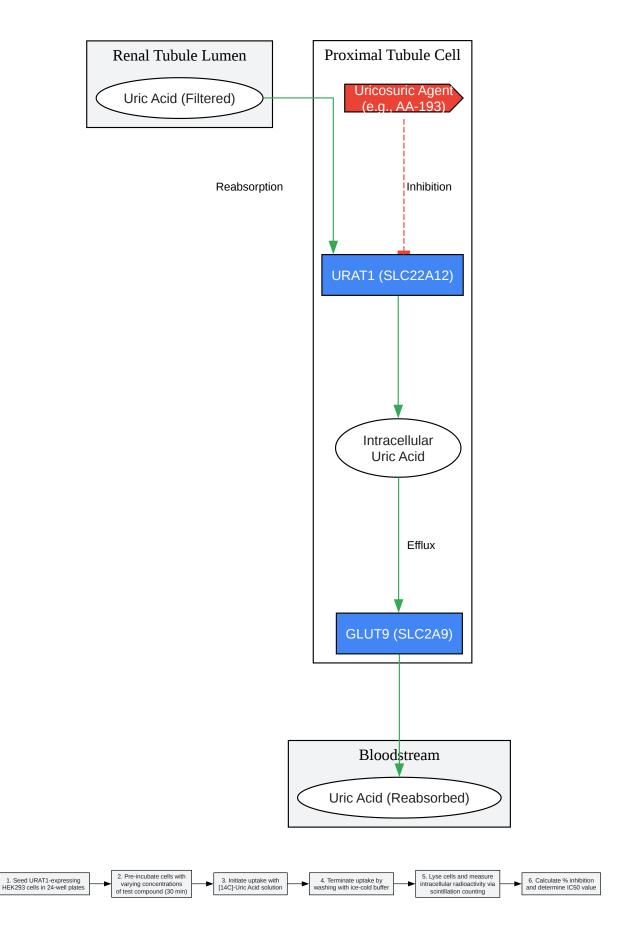
The Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is the principal transporter responsible for this reabsorption.[2] It is located on the apical membrane of proximal tubule cells and functions as an anion exchanger, reabsorbing urate from the tubular lumen in exchange for intracellular organic anions like lactate.

Modern uricosuric agents are designed to be potent and selective inhibitors of URAT1. By binding to the transporter, these agents competitively block the urate binding site, preventing the reabsorption of uric acid.[2][5] This inhibition leads to a significant increase in the fractional excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[2]

Signaling and Transport Pathway

The renal handling of uric acid is a complex process involving multiple transporters on both the apical and basolateral membranes of the proximal tubule cells. The primary pathway for reabsorption involves the sequential action of URAT1 and the glucose transporter 9 (GLUT9).







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